![molecular formula C10H18ClNO3 B2517940 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride CAS No. 2416230-18-5](/img/structure/B2517940.png)
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride" is a derivative within the broader class of spiro compounds, which are characterized by their unique structures that include a heterocyclic ring system. These compounds have garnered interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of related spiro compounds has been explored through various methods. A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which involves the coupling of aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . Additionally, an efficient four-step route has been described for the synthesis of a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, which is an intermediate in the preparation of antiviral acyclonucleosides . These methods highlight the versatility and complexity of synthesizing spirocyclic compounds.
Molecular Structure Analysis
Spiro compounds are known for their spirocyclic structure, where two rings are joined at a single atom. The molecular structure of these compounds is crucial as it can significantly influence their chemical reactivity and biological activity. The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, for instance, involves a metal-catalyzed oxidative cyclization, indicating the importance of the molecular structure in the synthesis process .
Chemical Reactions Analysis
The reactivity of spiro compounds can be manipulated through various chemical reactions. For example, the synthesis of dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids involves esterification and condensation reactions, demonstrating the functional group transformations that these spiro compounds can undergo . The ability to undergo such reactions makes them valuable intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds like "this compound" are influenced by their unique structural features. These properties are essential for determining their suitability in various applications, including pharmaceuticals. For instance, the antihypertensive activity of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been attributed to their ability to block peripheral alpha 1-adrenoceptors . Moreover, the discovery of a potent, selective, and orally bioavailable CCR5 antagonist within this class of compounds underscores the significance of their physical and chemical properties in relation to their biological activities .
Wissenschaftliche Forschungsanwendungen
Exploration of Spirocyclic Derivatives as Antibacterial Agents
Spirocyclic derivatives of ciprofloxacin, including structures related to 9-Oxa-1-azaspiro[5.5]undecane, were synthesized and evaluated against bacterial strains. These compounds showed distinct antibacterial activity, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, demonstrating the potential of spirocyclic derivatives in antibiotic development (Lukin et al., 2022).
Synthetic Approaches to Spiroaminals
The review on synthetic approaches to spiroaminals highlights the significance of compounds with the 1-oxa-9-azaspiro[5.5]undecane ring system due to their biological activities. These compounds represent challenging targets for chemical synthesis, underscoring the importance of developing new synthetic routes for potential therapeutic agents (Sinibaldi & Canet, 2008).
Enhanced Reactivity in Chemical Reactions
Research on the enhanced reactivity of spirocyclic compounds in the Castagnoli-Cushman reaction with imines indicates the utility of these structures in synthesizing novel compounds. This study underscores the role of the spirocyclic scaffold in facilitating diverse chemical transformations (Rashevskii et al., 2020).
Development of New Reagents
The creation of new reagents for the preparation of Fmoc-amino acids illustrates another application of spirocyclic compounds. These reagents, derived from structures related to 9-Oxa-1-azaspiro[5.5]undecane, contribute to the synthesis of peptides with high yields and purity, demonstrating their utility in peptide chemistry (Rao et al., 2016).
Synthesis of Oxime Derivatives
Research on converting ketones of heterocyclic spiro compounds into oxime derivatives further highlights the versatility of the spirocyclic framework in synthesizing novel compounds with potential biological activities (Rahman et al., 2013).
Eigenschaften
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(11-7-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXZIOADZPIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

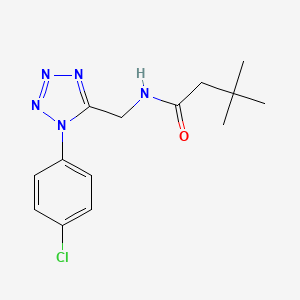
![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)
![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)
![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)
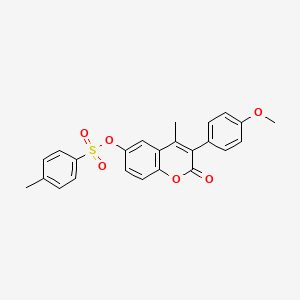
![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)

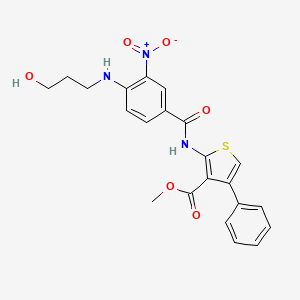
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)
![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)
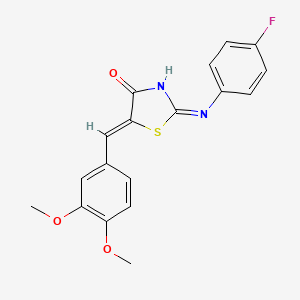
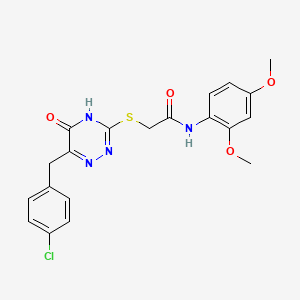

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)